molecular formula C23H19FN4O4S B2661696 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-48-9

4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2661696
CAS RN: 533872-48-9
M. Wt: 466.49
InChI Key: PYIYVGWAIRCHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound used for scientific research . It is also known by registry numbers ZINC000004263999 .


Molecular Structure Analysis

The molecular formula of the compound is C23H19FN4O4S. The compound has a molecular weight of 466.49.


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a molar refractivity of 115.8±0.4 cm^3, and a polar surface area of 114 Å^2 . It has 8 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . The compound has a LogP value of 5.01, indicating its lipophilicity .

Scientific Research Applications

Crystal Structure and Biological Studies

Research on derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has shown their significance in understanding intermolecular interactions and potential biological activities. The crystal structures of these derivatives reveal interesting intermolecular hydrogen bonds, with Hirshfeld surface analyses providing insights into their intercontact contributions. These compounds have shown notable antibacterial and antioxidant activities, suggesting potential applications in developing new therapeutic agents (Subbulakshmi N. Karanth et al., 2019).

Anti-inflammatory and Anti-Cancer Agents

The synthesis of substituted benzamide/benzene sulfonamides, incorporating the 1,3,4-oxadiazol moiety, has been explored for their anti-inflammatory and anti-cancer properties. These compounds exhibit promising yields and present a significant step forward in the design of novel therapeutics targeting inflammation and cancer (Madhavi Gangapuram & K. Redda, 2009).

Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives have been developed, demonstrating significant in vitro antiproliferative activities against cancer cell lines. Such studies underscore the potential of these compounds in cancer therapy, with some derivatives showing broad-spectrum antitumor activities comparable to established anticancer drugs (Samet Mert et al., 2014).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole have also been investigated for their corrosion inhibition properties, highlighting their potential in protecting metals against corrosion in acidic environments. These compounds form protective layers on metal surfaces, suggesting applications in industrial maintenance and preservation (P. Ammal et al., 2018).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O4S/c1-28(15-16-5-3-2-4-6-16)33(30,31)20-13-9-17(10-14-20)21(29)25-23-27-26-22(32-23)18-7-11-19(24)12-8-18/h2-14H,15H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIYVGWAIRCHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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